molecular formula C15H11Cl2FN2O5 B8044914 ethyl (Z)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)-3-(prop-2-ynylamino)prop-2-enoate

ethyl (Z)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)-3-(prop-2-ynylamino)prop-2-enoate

Cat. No.: B8044914
M. Wt: 389.2 g/mol
InChI Key: CRIQCDBPEKRUSZ-CLFYSBASSA-N
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Description

This compound has potential therapeutic and industrial applications.

Chemical Reactions Analysis

2-(5-Hydroxy-1,3-dihydroisobenzofuran-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

2-(5-Hydroxy-1,3-dihydroisobenzofuran-1-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: It may have therapeutic potential for the treatment of various diseases.

    Industry: It can be used in the production of pharmaceuticals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-(5-Hydroxy-1,3-dihydroisobenzofuran-1-yl)acetic acid involves its interaction with specific molecular targets and pathways it is likely to involve binding to specific receptors or enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

2-(5-Hydroxy-1,3-dihydroisobenzofuran-1-yl)acetic acid can be compared with other similar compounds, such as:

    Aspirin (CID 2244): Known for its anti-inflammatory and analgesic properties.

    Salicylsalicylic acid (CID 5161): Used in the treatment of pain and inflammation.

    Indomethacin (CID 3715): A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.

    Sulindac (CID 1548887): Another nonsteroidal anti-inflammatory drug with similar applications .

Properties

IUPAC Name

ethyl (Z)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)-3-(prop-2-ynylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FN2O5/c1-3-5-19-7-9(15(22)25-4-2)14(21)8-6-10(18)12(17)13(11(8)16)20(23)24/h1,6-7,19H,4-5H2,2H3/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIQCDBPEKRUSZ-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNCC#C)C(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NCC#C)/C(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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